molecular formula C19H19NO6 B554429 Z-Asp-OBzl CAS No. 4779-31-1

Z-Asp-OBzl

Cat. No.: B554429
CAS No.: 4779-31-1
M. Wt: 357.4 g/mol
InChI Key: UYOZWZKJQRBZRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Asp-OBzl is typically synthesized through the esterification of N-Carbobenzyloxy-L-aspartic acid with benzyl alcohol. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Scientific Research Applications

Z-Asp-OBzl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Z-Asp-OBzl involves its role as a protective group in peptide synthesis. The carbobenzyloxy (Z) group protects the amino group of aspartic acid, while the benzyl ester protects the carboxyl group. This allows for selective reactions at other functional groups without interference .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Asp-OBzl is unique due to its specific combination of protective groups, which makes it particularly useful in peptide synthesis. The benzyl ester group provides stability and ease of removal under mild conditions, making it a preferred choice in many synthetic protocols .

Properties

IUPAC Name

4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOZWZKJQRBZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4515-20-2, 4779-31-1
Record name 1-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4515-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC173727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC150012
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Z-Asp-OBzl frequently used in peptide synthesis?

A1: this compound serves as a valuable building block in peptide synthesis due to its protected functional groups. The benzyloxycarbonyl (Z) group safeguards the amine group, while the benzyl ester (OBzl) protects the side chain carboxyl group of aspartic acid. This dual protection strategy prevents unwanted side reactions during peptide chain assembly. [, , , , ]

Q2: Can you provide an example of this compound's application in synthesizing a biologically relevant peptide?

A3: Absolutely. This compound played a crucial role in the total synthesis of the octadecapeptide representing the entire amino acid sequence of porcine β-melanocyte-stimulating hormone. Researchers utilized this compound, alongside other protected amino acid derivatives, to assemble the peptide chain successfully. This synthesis showcases the applicability of this compound in constructing complex peptides with biological activity. []

Q3: Beyond traditional peptide synthesis, are there other applications of this compound derivatives?

A4: Yes, researchers have explored the use of this compound derivatives in materials science. For instance, a polyhedral oligomeric silsesquioxane (POSS) core-based aspartate derivative dendrimer, POSS-Z-Asp(OBzl), has demonstrated self-assembly properties in various solvents. This molecule formed gels with distinct morphologies and mechanical properties depending on the solvent polarity, highlighting its potential in creating advanced materials. []

Q4: The research mentions the use of catalytic transfer hydrogenation in conjunction with this compound. What is the significance of this technique?

A5: Catalytic transfer hydrogenation is a mild and efficient method for removing protecting groups like Z and OBzl from peptides after synthesis. Researchers successfully employed this technique to synthesize a ¹⁴C-labeled pentapeptide containing Z-Asp(OBzl). This method offers a valuable alternative to traditional, potentially harsher, deprotection strategies. []

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